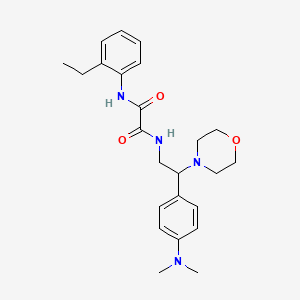

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide

Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a morpholinoethyl group, and an ethylphenyl group attached to an oxalamide backbone.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-4-18-7-5-6-8-21(18)26-24(30)23(29)25-17-22(28-13-15-31-16-14-28)19-9-11-20(12-10-19)27(2)3/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGQGZRJMISQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate, which is then reacted with 2-ethylphenyl isocyanate to yield the final oxalamide compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, while the morpholinoethyl group may enhance its solubility and bioavailability. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4, 5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine carbothioamide

- (Е)-3-, (Е)-6-, (Е)-7- [4- (dimethylamino)phenylethenyl]quinoxalin-2-ones

- 2-Phenyl substituted Benzimidazole derivatives

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-ethylphenyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by multiple functional groups, including a dimethylamino group and a morpholinoethyl moiety, which may facilitate interactions with various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 440.5 g/mol

- CAS Number : 900006-22-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group may enhance binding affinity and solubility, while the morpholino group can modulate pharmacokinetic properties. This compound may influence various biochemical pathways, including:

- Inhibition of Enzyme Activity : Potentially targeting enzymes involved in cancer progression or inflammation.

- Modulation of Receptor Signaling : Interacting with cellular receptors to alter signaling cascades.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related benzamide derivatives have shown potent inhibitory effects on histone deacetylases (HDACs), leading to apoptosis in cancer cells. The compound's structural features may confer similar capabilities, warranting further investigation into its anticancer potential .

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity. Its ability to interfere with viral replication processes through enzyme inhibition or receptor modulation could be explored in future research.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

- In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including myelodysplastic syndrome models. For example, one study reported that a related compound induced G1 cell cycle arrest and apoptosis in SKM-1 cells .

- In Vivo Efficacy : Animal models have shown that certain derivatives exhibit favorable pharmacokinetic profiles and antitumor efficacy, suggesting that the oxalamide scaffold may be beneficial for therapeutic development .

- Mechanistic Insights : Molecular docking studies have indicated potential binding sites for these compounds on target enzymes, providing insights into their mechanisms of action .

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Molecular Weight (g/mol) | Anticancer Activity | Antiviral Activity |

|---|---|---|---|---|

| This compound | 900006-22-6 | 440.5 | Promising (in vitro studies) | Potential (ongoing research) |

| Related Benzamide Derivative | TBD | TBD | Potent HDAC Inhibitor (in vitro) | Not specified |

| Another Oxalamide Compound | TBD | TBD | Significant Cytotoxicity (in vivo) | Not specified |

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like 4-(dimethylamino)phenyl and morpholinoethyl derivatives. Key steps include:

- Amide bond formation between oxalyl chloride and amine precursors under inert conditions.

- Coupling reactions to attach the 2-ethylphenyl group, often using coupling agents like EDCI or HOBt.

- Purification via column chromatography to isolate the final product .

Optimization strategies:

- Catalysts : Use triethylamine or DMAP to accelerate amidation .

- Temperature control : Maintain low temperatures (0–5°C) during exothermic steps to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Automated flow reactors : For scalability, continuous flow systems improve reproducibility and yield in industrial settings .

Basic: Which spectroscopic techniques are most effective for confirming molecular structure and purity?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : 1H and 13C NMR confirm the presence of morpholino, dimethylamino, and ethylphenyl groups via characteristic shifts (e.g., δ 2.2–3.5 ppm for morpholine protons) .

- IR spectroscopy : Detect amide C=O stretches (~1670 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C24H31N3O3) .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in solubility data reported across studies?

Answer:

Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) may arise from:

- pH-dependent ionization : The morpholino and dimethylamino groups protonate under acidic conditions, enhancing water solubility. Use potentiometric titration to measure pKa values .

- Polymorphism : Different crystalline forms alter solubility. Characterize polymorphs via X-ray diffraction (XRD) and DSC .

- Experimental protocols : Standardize shake-flask methods with controlled temperature and agitation. Validate results using UV-Vis spectroscopy or LC-MS .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer:

A tiered approach is recommended:

In vitro assays : Screen for kinase inhibition (e.g., PI3K/AKT/mTOR pathways) using fluorescence-based ADP-Glo™ assays .

Cellular uptake studies : Use radiolabeled (14C) compound or fluorescent tags to track intracellular accumulation .

Molecular docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .

CRISPR-Cas9 knockouts : Validate target engagement by assessing loss of activity in gene-edited cell lines .

Advanced: What strategies are effective for optimizing substituents to enhance bioactivity via structure-activity relationship (SAR) studies?

Answer:

- Electron-withdrawing groups : Introduce halogens (e.g., Cl at the phenyl ring) to improve metabolic stability .

- Hydrogen-bond donors : Replace 2-ethylphenyl with 2-hydroxyphenyl to enhance target binding .

- Steric effects : Compare morpholino vs. piperazine substituents using molecular dynamics simulations to assess conformational flexibility .

- In vivo validation : Test derivatives in xenograft models, prioritizing compounds with logP < 3 for improved bioavailability .

Advanced: How to evaluate the compound’s chemical stability under varying pH conditions for formulation studies?

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor degradation via HPLC-MS .

- pH-solubility profiles : Use a Sirius T3 instrument to measure intrinsic solubility across pH 1–12 .

- Solid-state stability : Store lyophilized powder at 25°C/60% RH and analyze crystallinity changes with XRD .

Advanced: What computational methods can predict off-target interactions and toxicity risks?

Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase to identify unintended targets (e.g., cytochrome P450 enzymes) .

- Toxicity prediction : Apply QSAR models in ADMET Predictor™ to estimate hepatotoxicity and hERG channel inhibition .

- Proteome-wide docking : Screen against the PDB database using SwissDock to flag high-affinity off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.